molecular formula C14H12N2O2 B15146549 n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine

n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine

Cat. No.: B15146549
M. Wt: 240.26 g/mol
InChI Key: DUYZNNBHOFIAMO-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine typically involves the condensation of 3-methoxyaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)-1,3-benzoxazol-2-amine
  • N-(3-Chlorophenyl)-1,3-benzoxazol-2-amine
  • N-(3-Nitrophenyl)-1,3-benzoxazol-2-amine

Uniqueness

N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and its interaction with biological targets. The methoxy group can also enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O2/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16)

InChI Key

DUYZNNBHOFIAMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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